molecular formula C21H20N2O3S2 B2593834 4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide CAS No. 923457-55-0

4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide

Cat. No.: B2593834
CAS No.: 923457-55-0
M. Wt: 412.52
InChI Key: ZUMFSXMAAANRLX-UHFFFAOYSA-N
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Description

“4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide” is an organic compound with potential implications in various fields of research and industry. It is a derivative of 8H-Indeno[1,2-d]thiazole .


Synthesis Analysis

The synthesis of 8H-Indeno[1,2-d]thiazole derivatives, which includes “this compound”, has been reported in the literature . The synthesis involves a series of chemical reactions, and the resulting compounds are evaluated for their biochemical activities .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C21H20N2O3S2 . The structure includes a benzylsulfonyl group, an indeno[1,2-d]thiazol-2-yl group, and a butanamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the desired product .

Scientific Research Applications

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives, which share structural similarities with the compound , have been extensively reviewed for their antifungal and immunomodulating activities. These studies highlight the potential of such compounds in treating fungal infections and modulating immune responses. The antifungal activity, combined with the ability to enhance the immune response, suggests a dual mechanism that could be beneficial for developing new therapeutic strategies against infections (Schiaffella & Vecchiarelli, 2001).

Synthesis and Biological Importance

The synthesis and biological significance of compounds such as 2-(thio)ureabenzothiazoles have been detailed, demonstrating the broad spectrum of biological activities these compounds can exhibit. This includes their use as potential therapeutic agents, highlighting their relevance in medicinal chemistry. The review covers synthetic methodologies and discusses various pharmacological activities, which underscores the importance of structural motifs like those found in the query compound for drug development (Rosales-Hernández et al., 2022).

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives has been focused on their development as antioxidant and anti-inflammatory agents. This work includes the synthesis and evaluation of these compounds for their biological activities, pointing to the potential of structurally related compounds in treating inflammation and oxidative stress-related disorders (Raut et al., 2020).

Synthetic Strategies and Applications

The compound's structural relation to benzothiazines, which have found various industrial uses and show promise as drug candidates for numerous diseases, suggests its potential utility. Benzothiazines and related compounds have been explored for their roles in treating conditions like cancer, hypertension, and infections. Synthetic strategies for these compounds focus on creating derivatives with enhanced biological activities, which might also apply to the synthesis and application of 4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide (Mir et al., 2020).

Properties

IUPAC Name

4-benzylsulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c24-19(11-6-12-28(25,26)14-15-7-2-1-3-8-15)22-21-23-20-17-10-5-4-9-16(17)13-18(20)27-21/h1-5,7-10H,6,11-14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMFSXMAAANRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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